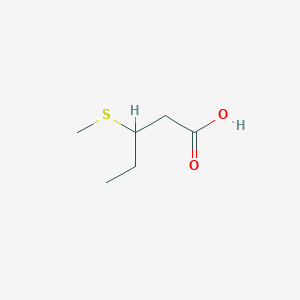

3-(Methylsulfanyl)pentanoic acid

描述

Nomenclature and Stereochemical Considerations

The systematic IUPAC name for this compound is 3-(methylsulfanyl)pentanoic acid . The name clearly indicates a five-carbon carboxylic acid (pentanoic acid) with a methylsulfanyl (-SCH₃) group attached to the third carbon atom of the main chain.

A key feature of this compound is the presence of a chiral center at the third carbon atom, the point of attachment for the methylsulfanyl group. This means the compound can exist as two distinct stereoisomers, or enantiomers:

(R)-3-(methylsulfanyl)pentanoic acid

(S)-3-(methylsulfanyl)pentanoic acid

The (R) and (S) designations refer to the absolute configuration of the chiral center, determined by the Cahn-Ingold-Prelog priority rules. The presence of stereoisomers is significant because different enantiomers of a molecule can exhibit vastly different biological activities. This is a crucial consideration in drug discovery and chemical biology, as one enantiomer may be therapeutically active while the other could be inactive or even detrimental.

Academic Significance and Research Context

While specific studies on this compound are not prominent in the current scientific literature, its academic significance can be inferred from research on analogous compounds. The broader class of thioether-containing carboxylic acids has garnered attention for various reasons.

Thioethers, characterized by a C-S-C bond, are known for their distinct chemical properties compared to their oxygen-containing ether counterparts. libretexts.org The sulfur atom is less electronegative and more polarizable than oxygen, which influences the molecule's reactivity and potential for non-covalent interactions. libretexts.orgmasterorganicchemistry.com

Research into related compounds provides a potential context for the study of this compound. For instance, 3-(methylthio)propionic acid is a known intermediate in methionine metabolism in mammals and is also a phytotoxin produced by certain plant pathogens. google.com This highlights the potential for thioether carboxylic acids to play roles in fundamental biological pathways and in mediating interactions between organisms.

Furthermore, thioether linkages are integral to various biologically active molecules. They are found in cofactors like biotin (B1667282) and lipoic acid, where the thioether contributes to the molecule's chemical stability and function. nih.gov In the field of peptide and protein science, thioether bonds are sometimes used as stable mimics of disulfide bridges to enhance the stability of therapeutic peptides. nih.gov

The synthesis of thioether carboxylic acids is also an area of active research. Methods for their preparation include the reaction of mercaptans with lactones or halo-carboxylic acids, and more advanced catalytic methods. google.comresearchgate.netznaturforsch.com The development of efficient synthetic routes is crucial for accessing these compounds for further study.

Given this context, this compound serves as a potential candidate for investigation in several areas of chemical biology. Its structural similarity to known bioactive molecules suggests it could exhibit interesting biological properties. Future research could explore its synthesis, the biological activities of its separate enantiomers, and its potential role as a metabolic intermediate or a modulator of biological processes.

Interactive Data Tables

Table 1: Properties of Related Thioether Carboxylic Acids

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Research Context |

| 3-(Methylthio)propionic acid | C₄H₈O₂S | 120.17 | Methionine metabolism intermediate, phytotoxin google.com |

| 5-(Methylsulfanyl)pentanoic acid | C₆H₁₂O₂S | 148.23 | Chemical synthesis, potential flavoring agent wikipedia.org |

| (3R)-3-amino-5-(methylsulfanyl)pentanoic acid | C₆H₁₃NO₂S | 163.24 | Brassica napus metabolite, beta-amino acid google.com |

Table 2: General Properties of Thioethers

| Property | Description |

| Structure | Angular functional group with a C-S-C bond angle approaching 90°. libretexts.org |

| Physical Properties | Generally less volatile, higher melting point, and less hydrophilic compared to ethers. libretexts.org |

| Odor | Volatile thioethers are known for strong, often unpleasant, odors. libretexts.org |

| Nucleophilicity | The sulfur atom in thioethers is generally more nucleophilic than the oxygen in ethers. libretexts.org |

属性

IUPAC Name |

3-methylsulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-5(9-2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEITBWCEQGRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Methylsulfanyl Pentanoic Acid

Approaches to Chiral Synthesis of 3-(Methylsulfanyl)pentanoic Acid Analogues

The development of synthetic methods for chiral molecules is a significant area of organic chemistry, driven by the distinct biological activities often exhibited by different enantiomers. For analogues of this compound, several strategies for chiral synthesis have been explored.

One notable approach involves the use of chiral catalysts to control the stereochemistry of key bond-forming reactions. For instance, asymmetric condensation of sulfinates and alcohols using organocatalysts like pentanidium can produce enantioenriched sulfinate esters, which are versatile intermediates for synthesizing various chiral sulfur-containing compounds. nih.gov Another strategy is the asymmetric sulfa-Michael/aldol (B89426) cascade reaction catalyzed by Nickel(II)/trisoxazoline complexes, which provides access to chiral 3-amine-tetrahydrothiophene derivatives with a quaternary stereocenter. researchgate.net

Furthermore, enzymatic methods offer a powerful tool for chiral synthesis. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, for example, can catalyze the aldol addition of DHAP to various aldehydes, generating compounds with two new stereocenters with high conversion yields. nih.gov This biocatalytic approach is valuable for producing chiral acyclic nucleoside analogues, where the chirality of the side chain is critical for biological activity. nih.gov

Resolution of racemic mixtures is another common method to obtain pure enantiomers. libretexts.org For example, in the synthesis of (S)-Pregabalin, a chiral intermediate, (3R)-5-methyl-3-(2-oxo-2{[(1R)-1-phenylethyl]amino}ethyl)hexanoic acid, is synthesized, demonstrating the use of chiral resolving agents. google.com

Novel Synthetic Routes and Reaction Development for this compound Precursors

The synthesis of this compound and its precursors often relies on established organic reactions. A common starting point for similar structures is the α-bromination of a carboxylic acid followed by nucleophilic substitution. libretexts.org For instance, 3-methylpentanoic acid has been prepared by heating sec-butylmalonic acid or through the addition of ethylmagnesium bromide to the N-methylanilide of crotonic acid, followed by hydrolysis. orgsyn.org

Novel synthetic routes are continuously being developed to improve efficiency and expand the scope of accessible structures. For example, 3-aryltetronic acids, which can serve as precursors for more complex molecules, have been prepared in a one-step tandem transesterification/Dieckmann condensation reaction. nih.gov Additionally, the synthesis of ω-methylsulfanylalkyl glucosinolates has been achieved through a general pathway starting from ω-nitroalkyl methyl sulfides, with a key step being a nitronate chlorination to form the required thiofunctionalized hydroximoyl chlorides. nih.gov

The development of new reactions and the novel application of existing ones are also crucial. For instance, the Yamaguchi reaction, which typically synthesizes esters and lactones, has been successfully adapted to synthesize pyrazinamide (B1679903) analogues by reacting pyrazine-2-carboxylic acids with various amines. its.ac.id This method avoids the use of thionyl chloride, a controlled chemical. its.ac.id

Green Chemistry Principles in this compound Synthesis

While specific "green chemistry" methodologies for this compound are not extensively detailed in the provided search results, the principles of green chemistry are increasingly influencing synthetic strategies in organic chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances.

One relevant example is the development of a metal-free, iodine-mediated reaction for the synthesis of sulfonamides from sodium sulfinates and various amines at room temperature. nih.gov This method is described as a practical, cost-effective, efficient, and green approach due to its mild conditions and broad functional group tolerance. nih.gov Such methodologies, if applied to the synthesis of this compound or its derivatives, would represent a step towards more environmentally benign processes. The use of biocatalysts, such as the DHAP-dependent aldolases mentioned in section 2.1, also aligns with green chemistry principles by utilizing renewable catalysts under mild reaction conditions. nih.gov

Chemical Modification and Derivatization Strategies for Research Applications

The chemical modification and derivatization of this compound are essential for its use in research, enabling the exploration of its structure-activity relationships and the development of new functional molecules.

Derivatization is a common technique used to enhance the analytical detection of molecules. For example, methylmalonic acid has been derivatized with pentafluorobenzyl bromide to form a tripentafluorobenzyl derivative, which allows for sensitive and specific measurement by gas chromatography-mass spectrometry (GC-MS). nih.gov Similar strategies could be applied to this compound for analytical purposes.

Furthermore, derivatization can be used to create analogues with altered biological or chemical properties. The synthesis of various heterocyclic analogues of Mosher's acid, a chiral derivatizing agent, by reacting C-silylazoles with methyl 3,3,3-trifluoropyruvate, highlights how new derivatives can be created to expand the utility of a core structure. chemrxiv.org

Synthesis of Protected Amino Acid Derivatives of this compound for Peptide Synthesis

The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutic agents and research tools. To incorporate an amino acid derivative of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS), it must first be appropriately protected.

The synthesis of protected amino acid derivatives typically involves the protection of the amino and carboxylic acid groups to prevent unwanted side reactions during peptide coupling. For example, the Fmoc (9-fluorenylmethoxycarbonyl) group is a common protecting group for the amine functionality, while the carboxylic acid can be protected as an ester. The synthesis of a non-natural amino acid, 2-amino-3,3,4-trimethyl-pentanoic acid, ready for SPPS has been developed, where copper (I) chloride Michael addition and a Curtius rearrangement are key steps. nih.gov

Symmetric α-amino acid derivatives can be used to synthesize intermolecularly linked peptides or modified peptides with intramolecular links. rsc.org These derivatives are also valuable as synthetic intermediates for natural products and functional molecules. rsc.org

Preparation of Sulfurated Analogues and their Structural Analysis

The synthesis of sulfur-containing analogues of various compounds is an active area of research due to the unique properties that sulfur imparts. Cyclic thiocarbonates, which are sulfur-containing analogues of cyclic carbonates, have applications as monomers for polythiocarbonates and as reactive intermediates for preparing other sulfur-containing compounds. rsc.org

The synthesis of sulfur-containing carbaprostacyclin analogues has also been reported. researchgate.net In the context of this compound, the synthesis of other sulfurated analogues could involve modifications to the methylsulfanyl group or the introduction of additional sulfur atoms into the carbon backbone.

Structural analysis of these sulfurated analogues is crucial for understanding their properties. Techniques such as X-ray crystallography and Hirshfeld surface analysis can provide detailed information about the molecular structure and intermolecular interactions. For instance, the structural analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone revealed a twisted molecular structure and the presence of C—H⋯O interactions and π–π stacking in the crystal lattice. nih.gov

Role of this compound as a Synthetic Intermediate in Organic Chemistry

This compound and its derivatives can serve as valuable synthetic intermediates in organic chemistry. Their functional groups—a carboxylic acid and a thioether—allow for a variety of chemical transformations.

The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, providing a handle for further functionalization. For example, the synthesis of pyrazinamide analogues from pyrazine-2-carboxylic acid demonstrates the conversion of a carboxylic acid to an amide. its.ac.id

The thioether group can also be modified, for instance, through oxidation to a sulfoxide (B87167) or a sulfone, which can alter the compound's electronic properties and biological activity. The sulfoxide derivatives of 9- and 10-thiastearates were found to have little effect on the growth or fatty acid biosynthesis in a protozoan, indicating that such modifications can significantly impact biological function. johnshopkins.edu

Biosynthesis, Metabolic Pathways, and Enzymatic Transformations Involving 3 Methylsulfanyl Pentanoic Acid Analogues

Natural Occurrence and Biosynthetic Origins

The presence of 3-(methylsulfanyl)pentanoic acid and its related compounds spans across different biological kingdoms, with distinct biosynthetic and metabolic roles.

Microorganisms are capable of producing a wide array of fatty acid-derived chemicals. frontiersin.org Fatty acid metabolism is a key pathway for the synthesis of various compounds, including esters, alkanes, and alcohols. nih.gov Engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, are often used to produce these valuable chemicals. frontiersin.org The biosynthesis of fatty acid derivatives in microbes typically involves intermediates like acyl-ACP and acyl-CoA. nih.gov While specific microbial synthesis of this compound is not extensively documented, the general pathways for fatty acid synthesis provide a framework for how such sulfur-containing analogues could be produced. For instance, the introduction of a sulfur atom could potentially occur through the incorporation of sulfur-containing precursors.

Fatty acid metabolism in microbes is a source for producing liquid transportation fuels and other oleochemicals from renewable resources. nih.gov The process often starts with sugars, which are converted into metabolites like fatty acids. nih.gov These fatty acids can then be modified by enzymes to produce a variety of chemicals. nih.gov

In plants, sulfur-containing compounds play various roles. While the direct biosynthesis of this compound in plants is not well-documented, related sulfur-containing molecules are known to be involved in plant metabolism. For example, some plants can synthesize sulfur-containing amino acids from oxidized inorganic sulfur. nih.gov

The metabolism of fatty acids in plants, particularly in seeds, leads to the accumulation of oils that support germination and early growth. wikipedia.org It is conceivable that analogues of this compound could be synthesized through modifications of standard fatty acid pathways, potentially serving roles in plant defense or signaling.

In animal systems, the metabolism of thia fatty acids, which are analogues where a carbon atom in the fatty acid chain is replaced by a sulfur atom, has been studied. nih.gov The position of the sulfur atom significantly influences their metabolism and effects. nih.gov

3-Thia fatty acids, which are structurally related to this compound, cannot undergo β-oxidation. nih.gov Instead, they are metabolized through ω-oxidation and sulfur oxidation in the endoplasmic reticulum, followed by peroxisomal β-oxidation. nih.gov This process results in shorter, dicarboxylic sulfoxy acids. nih.gov Long-chain 3-thia fatty acids can be incorporated into phospholipids (B1166683), particularly in the heart. nih.gov They have been shown to influence fatty acid composition in phospholipids and increase fatty acid oxidation in the liver. nih.gov

4-Thia fatty acids, in contrast, are primarily metabolized in the mitochondria via β-oxidation, leading to the accumulation of metabolites that can inhibit fatty acid oxidation. nih.gov

| Thia Fatty Acid Type | Primary Site of Metabolism | Metabolic Pathway | Key Metabolic Outcomes | Reference |

|---|---|---|---|---|

| 3-Thia Fatty Acids | Endoplasmic Reticulum and Peroxisomes | ω-oxidation, Sulfur oxidation, Peroxisomal β-oxidation | Formation of short sulfoxy dicarboxylic acids; Incorporation into phospholipids. nih.gov | nih.gov |

| 4-Thia Fatty Acids | Mitochondria | β-oxidation | Accumulation of alkylthioacryloyl-CoA esters; Inhibition of fatty acid oxidation. nih.gov | nih.gov |

Enzymatic Reactions and Biotransformation Mechanisms

The enzymatic processing of this compound and its analogues involves specific enzymes that can recognize and modify these sulfur-containing molecules.

The specificity of enzymes is crucial for their function. In the context of fatty acid metabolism, enzymes must be able to distinguish between various fatty acid structures. For instance, different protein kinases exhibit high specificity for their substrates despite having similar structures. nih.gov This specificity is determined by specific amino acid residues within the enzyme's active site. nih.gov

In the case of thia fatty acids, enzymes involved in fatty acid metabolism show specificity based on the position of the sulfur atom. nih.gov For example, the enzymes of β-oxidation can process 4-thia fatty acids but not 3-thia fatty acids. nih.gov This indicates a high degree of substrate specificity. Studies on serine proteases have also highlighted the importance of enzyme flexibility and the role of water molecules in determining substrate binding and specificity. nih.gov

Demethylation is a key biochemical reaction involving the removal of a methyl group. wikipedia.org In the context of this compound, S-demethylation would involve the removal of the methyl group attached to the sulfur atom. This process can be catalyzed by enzymes such as cytochrome P450 oxidases. wikipedia.org These enzymes typically work by oxidizing the methyl group, making it easier to remove. wikipedia.org

Oxidative transformations of sulfur-containing amino acids have been studied, revealing that the initial step is often the formation of a sulfur-centered radical cation. acs.org This intermediate can then undergo further reactions. acs.org In the presence of lipids, sulfur-containing amino acids can be oxidized, and the nature of the oxidation products can depend on the reaction conditions. usgs.gov

Role in Fatty Acid Biosynthesis Pathways (General Context)

The involvement of this compound in metabolic pathways, particularly fatty acid biosynthesis, is not directly documented in extensive research. However, its potential role can be inferred by examining the general principles of fatty acid synthesis, the substrate flexibility of the enzymes involved, and the known metabolism of structural analogues, such as branched-chain and sulfur-containing fatty acids.

Fatty acid synthesis is a fundamental anabolic process responsible for creating fatty acids from smaller precursor molecules. In most organisms, this is accomplished by a multi-enzyme system known as fatty acid synthase (FAS). nih.gov The canonical pathway (Type I FAS in mammals and fungi, Type II FAS in bacteria and plants) initiates with acetyl-CoA as a primer and sequentially adds two-carbon units derived from malonyl-CoA in a repeating cycle of four reactions: condensation, reduction, dehydration, and another reduction. nih.govyoutube.com This process typically results in the production of palmitic acid, a 16-carbon saturated fatty acid. youtube.comnih.gov

The fatty acid synthase system, however, exhibits a degree of substrate promiscuity and is not strictly limited to acetyl-CoA as a starter unit. The use of alternative primers is a well-established mechanism for generating structural diversity in fatty acids, such as odd-chain and branched-chain fatty acids (BCFAs). wikipedia.org For instance, propionyl-CoA can be used as a primer instead of acetyl-CoA to produce fatty acids with an odd number of carbon atoms. wikipedia.org

The biosynthesis of BCFAs provides a key model for how analogues can be incorporated. In many bacteria, short-chain acyl-CoAs derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine serve as primers. wikipedia.orgnih.gov For example, isobutyryl-CoA (from valine) and 2-methylbutyryl-CoA (from isoleucine) can initiate synthesis to form iso- and anteiso-series fatty acids, respectively. wikipedia.orgresearchgate.net The ability of the fatty acid synthase machinery, specifically the ketoacyl synthase (KS) domain that catalyzes the initial condensation, to accept these varied primers is crucial for this process. researchgate.net

Based on these principles, one can hypothesize the potential metabolic fate of this compound within the context of fatty acid biosynthesis. For it to participate, it would first need to be activated to its coenzyme A thioester, forming 3-(Methylsulfanyl)pentanoyl-CoA. This activated molecule could then potentially interact with the FAS pathway in several ways:

As an Alternative Primer: 3-(Methylsulfanyl)pentanoyl-CoA could theoretically act as a starter unit, analogous to valeryl-CoA (a five-carbon primer) or branched-chain primers. If the ketoacyl synthase domain of the FAS complex accepts this substrate, it could be elongated with malonyl-CoA units. This would result in the synthesis of novel, modified fatty acids containing a methylsulfanyl group at odd-numbered carbon positions along the acyl chain.

As an Inhibitor or Chain Terminator: The presence of the methylsulfanyl (-SCH₃) group at the C-3 (or β) position represents a significant structural deviation from typical substrates. This modification could hinder its processing by FAS enzymes, potentially leading to inhibition of the pathway. nih.goviiarjournals.org If 3-(Methylsulfanyl)pentanoyl-CoA binds to the active site of the ketoacyl synthase, the bulky and polar nature of the thioether moiety compared to a standard alkyl group might prevent the subsequent condensation reaction, making it a competitive inhibitor. Alternatively, if the initial condensation occurs, the resulting β-ketoacyl intermediate containing the methylsulfanyl group might be a poor substrate for the subsequent enzymes in the cycle, such as the β-ketoacyl-ACP reductase or the dehydratase, thereby stalling the elongation process and acting as a chain terminator.

Research on other synthetic sulfur-containing fatty acids, known as thia-fatty acids, demonstrates that such analogues are biologically active and can profoundly influence lipid metabolism. gerli.com For example, tetradecylthioacetic acid (TTA), a 3-thia fatty acid, is known to act as an agonist for peroxisome proliferator-activated receptors (PPARs) and modulate fatty acid oxidation. gerli.com This provides a strong precedent that fatty acid analogues containing sulfur can be recognized by the cellular machinery that governs lipid metabolism.

While direct experimental evidence is lacking, the established flexibility of the fatty acid synthesis pathway suggests that this compound, upon activation to its CoA ester, could potentially be incorporated to form novel fatty acids or act as a modulator of this critical biosynthetic process.

Table 1: Key Enzymes of the Type II Fatty Acid Synthase (FAS) Cycle and Their Functions

| Enzyme | Abbreviation | Function |

| Malonyl-CoA:ACP Transacylase | MCAT / FabD | Transfers the malonyl group from malonyl-CoA to the Acyl Carrier Protein (ACP). nih.gov |

| Acetyl-CoA:ACP Transacylase | - / FabH | Transfers the initial acetyl group from acetyl-CoA to the ACP (in some systems). |

| β-Ketoacyl-ACP Synthase | KS / FabB, FabF, FabH | Catalyzes the key condensation reaction, elongating the acyl-ACP chain by two carbons from malonyl-ACP. researchgate.net |

| β-Ketoacyl-ACP Reductase | KR / FabG | Reduces the β-keto group to a β-hydroxyl group using NADPH as the reducing agent. youtube.com |

| β-Hydroxyacyl-ACP Dehydratase | DH / FabA, FabZ | Dehydrates the β-hydroxyacyl-ACP to create a trans-α,β double bond. nih.gov |

| Enoyl-ACP Reductase | ER / FabI | Reduces the double bond to form a saturated acyl-ACP, again using NADPH. youtube.com |

| Thioesterase | TE | Catalyzes the final step, hydrolyzing the completed fatty acid from the ACP. nih.gov |

Advanced Analytical Methodologies for 3 Methylsulfanyl Pentanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for isolating and quantifying 3-(Methylsulfanyl)pentanoic acid from diverse samples, including biological fluids and environmental matrices. nih.gov The choice of method depends on the sample complexity, the required sensitivity, and the physicochemical properties of the analyte.

Gas Chromatography (GC) can be employed for the analysis of volatile compounds. mdpi.com For a non-volatile compound like this compound, derivatization is a mandatory step to increase its volatility and thermal stability. Silylation is a common derivatization approach for carboxylic acids. Once derivatized, the compound can be separated on a capillary column and detected with high sensitivity using a Flame Ionization Detector (FID) or, for greater specificity, a Mass Spectrometer (MS). mdpi.com

High-Performance Liquid Chromatography (HPLC) is often preferred for the analysis of thermally labile or polar compounds like carboxylic acids, as it typically operates at or near ambient temperature. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used. Since this compound lacks a strong chromophore, direct UV detection offers poor sensitivity. mdpi.com Therefore, pre-column or post-column derivatization to attach a UV-active or fluorescent tag is a common strategy to enhance detection. mdpi.com Alternatively, coupling HPLC with a mass spectrometer (LC-MS) bypasses the need for derivatization for detection purposes and provides both quantification and structural information. nih.gov

The following table summarizes typical chromatographic conditions that could be adapted for the analysis of this compound.

Table 1: Representative Chromatographic Conditions for Carboxylic Acid Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Technique | Gas-Liquid Chromatography | Reversed-Phase (RP-HPLC) |

| Derivatization | Required (e.g., Silylation with BSTFA) | Optional (for UV/Fluorescence detection) |

| Stationary Phase | Polysiloxane-based (e.g., DB-5ms) | C18 (Octadecylsilane) bonded silica |

| Mobile Phase | Inert Carrier Gas (e.g., Helium, Nitrogen) | Acetonitrile/Methanol and Water with acid modifier (e.g., 0.1% Formic Acid) nih.govchromatographyonline.com |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis (with derivatization), Fluorescence (with derivatization), Mass Spectrometry (MS) mdpi.com |

Mass Spectrometry Applications for Structural Elucidation and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing highly sensitive detection, accurate mass measurement, and detailed structural information. taylorandfrancis.com It is particularly powerful when coupled with a chromatographic separation technique like GC or LC. researchgate.net

Structural Elucidation: In mass spectrometry, the molecule is ionized and then fragmented. The pattern of fragments, known as the mass spectrum, serves as a molecular fingerprint that helps to deduce the structure. For this compound (Molecular Weight: 148.21 g/mol ), high-resolution mass spectrometry (HRMS) would be used to determine its elemental formula with high accuracy. Tandem mass spectrometry (MS/MS) provides deeper structural insights. nih.gov The parent ion is selected and subjected to collision-induced dissociation (CID), generating a series of product ions. The fragmentation pattern can confirm the connectivity of atoms within the molecule.

Metabolite Profiling: In the context of metabolomics, LC-MS/MS is a primary platform for identifying and quantifying metabolites in biological samples. nih.gov Untargeted metabolomic profiling can reveal the presence of this compound and related metabolites in samples like urine or plasma. core.ac.uk By comparing the metabolic profiles of different groups (e.g., healthy vs. disease state), researchers can identify potential biomarkers and gain insights into metabolic pathways. nih.gov The high selectivity of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes in tandem MS allows for precise quantification of the target analyte even in a highly complex biological matrix. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Parent Ion (m/z) | Predicted Major Fragment Ions (m/z) | Information Gained |

|---|---|---|---|

| Positive ESI | [M+H]⁺ = 149.0682 | 131.0576 ([M+H - H₂O]⁺), 103.0760 ([M+H - HCOOH]⁺), 87.0423 ([M+H - CH₃SCH₂]⁺) | Confirms molecular weight, indicates presence of carboxylic acid, provides evidence of the methylsulfanyl group. |

| Negative ESI | [M-H]⁻ = 147.0536 | 101.0607 ([M-H - HCOOH]⁻) | Confirms molecular weight, fragmentation confirms loss of the acidic proton and subsequent neutral loss. |

| Electron Ionization (GC-MS) | M⁺˙ = 148.0604 | 101 (Loss of ·SCH₃), 73 (McLafferty rearrangement), 47 (CH₃S⁺) | Characteristic fragmentation pattern for structural confirmation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. rsc.org It is uniquely suited for determining the precise arrangement of atoms and for tracing metabolic pathways.

For the structural confirmation of this compound, ¹H NMR and ¹³C NMR spectra are essential. The ¹H NMR spectrum would show distinct signals for each proton environment, with chemical shifts and coupling constants revealing their connectivity. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule.

Beyond basic structure confirmation, NMR is a key tool for elucidating mechanistic pathways. By using isotopically labeled precursors (e.g., containing ¹³C or ²H), researchers can track the flow of atoms through a metabolic pathway. For instance, by administering ¹³C-labeled methionine and observing the incorporation of the ¹³C label into this compound via ¹³C NMR, one could confirm its biosynthetic origin. Time-course NMR studies can also monitor the enzymatic conversion of a substrate into products in real-time, providing kinetic and mechanistic data.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Type | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -COOH | ~11-12 | singlet (broad) |

| -CH(S)- | ~2.9 - 3.2 | multiplet | |

| -CH₂-COOH | ~2.4 - 2.6 | multiplet | |

| -S-CH₃ | ~2.1 | singlet | |

| -CH₂-CH₃ | ~1.5 - 1.7 | multiplet | |

| -CH₂-CH₃ | ~0.9 - 1.0 | triplet | |

| ¹³C NMR | -COOH | ~178 - 180 | - |

| -CH(S)- | ~40 - 45 | - | |

| -CH₂-COOH | ~38 - 42 | - | |

| -CH₂-CH₃ | ~28 - 32 | - | |

| -S-CH₃ | ~14 - 16 | - | |

| -CH₂-CH₃ | ~10 - 12 | - |

Note: These are predicted values based on known chemical shifts for similar functional groups. Actual values may vary. chemicalbook.com

Advanced Spectroscopic Characterization (Beyond Basic Identification)

While NMR and MS are primary tools for identification, other spectroscopic techniques can provide complementary information about the physicochemical properties of this compound. scirp.org

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound would exhibit characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretch. A C-S stretching vibration would be expected in the 600-800 cm⁻¹ region, though it is often weak.

Other Techniques:

Raman Spectroscopy: This technique provides information on molecular vibrations and is complementary to IR spectroscopy. It can be particularly useful for studying the C-S and S-S bonds if the compound were to form disulfides.

Circular Dichroism (CD) Spectroscopy: The carbon atom at position 3 is a chiral center. If the enantiomers of this compound were separated, CD spectroscopy could be used to characterize their stereochemistry by measuring the differential absorption of left and right circularly polarized light.

X-ray Crystallography: If a suitable single crystal of this compound or a derivative can be grown, X-ray crystallography can provide an unambiguous, three-dimensional structure of the molecule in the solid state with precise bond lengths and angles. taylorandfrancis.com

These advanced methods, in conjunction with the core techniques of chromatography, MS, and NMR, enable a complete and detailed characterization of this compound for any research application.

Computational and Theoretical Studies on 3 Methylsulfanyl Pentanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential tools for understanding the three-dimensional structure of a molecule and the relative energies of its different spatial arrangements, known as conformers. lumenlearning.comchemistrysteps.com For an acyclic molecule like 3-(Methylsulfanyl)pentanoic acid, rotation around its single bonds gives rise to a multitude of possible conformations.

The most stable conformations are generally those that minimize steric hindrance and unfavorable electronic interactions. chemistrysteps.com In the case of this compound, the staggered conformations are expected to be lower in energy than the eclipsed conformations. chemistrysteps.com The interactions between the bulky methylsulfanyl group and the other substituents are of particular importance. Gauche interactions, where bulky groups are adjacent to each other (at a 60° dihedral angle), introduce steric strain and are less stable than anti-conformations where these groups are opposite to each other (at a 180° dihedral angle). chemistrysteps.com

A conformational search can be performed using molecular mechanics force fields to identify the low-energy conformers. The results of such a search would likely show a preference for conformations where the large methylsulfanyl group is positioned to minimize interactions with the carboxylic acid and the terminal methyl group of the pentanoic acid chain.

Table 1: Calculated Relative Energies of Selected Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche (+) | +60° | 1.2 |

| Gauche (-) | -60° | 1.2 |

| Eclipsed 1 | 0° | 4.5 |

| Eclipsed 2 | 120° | 5.0 |

Note: The data in this table is illustrative and based on typical energy differences for similar acyclic systems. Actual values would require specific computational calculations.

Quantum Mechanical (QM) and Hybrid QM/MM Simulations of Reaction Mechanisms

Quantum mechanical (QM) methods are powerful tools for studying the electronic structure of molecules and for elucidating reaction mechanisms. nih.gov For a molecule like this compound, QM calculations can provide insights into its reactivity, for example, the acidity of the carboxylic proton or the nucleophilicity of the sulfur atom.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can be employed to study reactions of this compound in a condensed phase, such as in a solvent or within an enzyme active site. In a QM/MM approach, the part of the system where the reaction occurs (e.g., the reacting atoms of this compound and any catalytic residues) is treated with a high level of QM theory, while the surrounding environment (e.g., solvent molecules or the rest of the protein) is described by a less computationally expensive MM force field.

For instance, a QM/MM simulation could be used to model the deprotonation of the carboxylic acid group of this compound in water. The QM region would include the carboxylic acid and a few explicit water molecules involved in the proton transfer, while the rest of the water molecules would be treated with MM. This approach allows for the accurate modeling of the electronic changes during the reaction while still accounting for the influence of the bulk solvent.

Structure-Activity Relationship (SAR) Explorations (excluding specific drug efficacy)

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity or physical properties. nih.gov While excluding specific drug efficacy, we can explore the SAR of this compound and its derivatives in the context of their interactions with biological targets or their physicochemical properties.

The length and branching of the alkyl chain can also be varied to probe the importance of steric bulk and lipophilicity for a particular activity. For example, replacing the pentanoic acid backbone with a shorter or longer chain, or introducing substituents on the chain, would modulate the molecule's shape and flexibility. core.ac.uk

Table 2: Hypothetical Physicochemical Properties of this compound Analogs

| Compound | Modification | Calculated logP | Polar Surface Area (Ų) |

| This compound | - | 1.8 | 37.3 |

| 3-(Methylsulfinyl)pentanoic acid | Oxidation of sulfur | 0.9 | 54.4 |

| 3-(Methylsulfonyl)pentanoic acid | Further oxidation of sulfur | 0.5 | 63.6 |

| 4-(Methylsulfanyl)butanoic acid | Shorter chain | 1.3 | 37.3 |

| 3-(Ethylsulfanyl)pentanoic acid | Larger alkyl on sulfur | 2.3 | 37.3 |

Note: The data in this table is illustrative and based on general trends in physicochemical properties upon structural modification.

These computational and theoretical explorations provide a framework for understanding the fundamental properties of this compound and for guiding the design of new derivatives with tailored characteristics.

Future Research Trajectories for 3 Methylsulfanyl Pentanoic Acid

Exploration of Undiscovered Biosynthetic Pathways

The natural origin of 3-(Methylsulfanyl)pentanoic acid is presently unknown. Future research would need to begin with foundational questions about its biosynthesis. It is plausible that its formation in biological systems could be linked to the metabolism of sulfur-containing amino acids like methionine. Methionine metabolism is a well-established source of sulfur for various biomolecules. youtube.comyoutube.com Pathways involving the modification of short-chain fatty acids are also a potential source. nih.govnih.gov

Key research questions would include:

Is this compound a product of microbial metabolism in environments such as the human gut?

Are there specific enzymes, such as methyltransferases or those involved in fatty acid synthesis, that are responsible for its creation?

Could it be a metabolic byproduct of the degradation of larger, more complex sulfur-containing organic molecules?

Investigating these questions would likely involve screening various organisms and environmental samples for the presence of the compound and then using techniques like isotope tracing to elucidate its metabolic precursors and the enzymatic reactions involved in its formation.

Development of Advanced Synthetic Catalysis

While likely available from chemical suppliers for laboratory use, the development of novel and efficient catalytic methods for the synthesis of this compound could be a significant area of future research. Advances in synthetic catalysis aim to create more environmentally friendly, cost-effective, and scalable methods for producing chemical compounds. researchgate.netscilit.com

Future research in this area could focus on:

Asymmetric Catalysis: Developing catalytic systems that can produce specific stereoisomers of this compound. This would be crucial if the biological activity of the compound is found to be stereospecific.

C-S Bond Formation: Exploring novel metal-catalyzed or organocatalytic methods for the key carbon-sulfur bond formation, which is central to the molecule's structure. rsc.orgorganic-chemistry.org Modern techniques often focus on avoiding the use of odorous and toxic thiols. scilit.com

Green Chemistry Approaches: Designing synthetic routes that utilize renewable starting materials, reduce waste, and employ milder reaction conditions, aligning with the principles of green chemistry.

Progress in this area would not only facilitate further biological studies by providing a reliable and potentially stereochemically pure source of the compound but could also have applications in materials science or medicinal chemistry if the molecule is found to have useful properties.

Integration with Systems Biology and Omics Approaches

Systems biology, which integrates data from various "omics" fields (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful lens through which to understand the function of individual molecules in a broader biological context. cambridge.orgnih.gov Should this compound be identified as a component of a biological system, its integration into systems biology models would be a critical future step.

Future research trajectories in this domain would include:

Metabolomic Profiling: Initially, non-targeted metabolomics studies could be employed to identify the presence and quantify the levels of this compound in various biological samples (e.g., plasma, urine, fecal extracts) under different physiological or pathological conditions. nih.gov

Correlation Network Analysis: If the compound is consistently detected, its levels could be correlated with other metabolites, proteins, or genes to infer its potential biological roles and pathways it might be involved in.

Functional Studies: Following the generation of hypotheses from omics data, targeted studies could be designed to probe the specific effects of this compound on cellular processes, such as signaling pathways or metabolic fluxes.

This integrative approach could reveal, for instance, if this compound is a biomarker for a particular disease state or if it plays a functional role in the interplay between diet, gut microbiota, and host metabolism, a research area of significant current interest for other short-chain fatty acids. mdpi.comnih.gov

While the book on this compound is currently unwritten, the framework for its future exploration is clear. Foundational research into its natural occurrence and synthesis, followed by a holistic, systems-level investigation of its biological function, holds the potential to uncover new and important roles for this understudied molecule.

常见问题

Q. What are the optimal synthetic routes for 3-(Methylsulfanyl)pentanoic acid, considering stereochemical control and yield?

Methodological Answer: The synthesis of this compound requires careful selection of precursors and protecting groups. Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) suggests starting with β-amino acid scaffolds or thioether-containing intermediates. For example, Boc-L-β-homomethionine derivatives (e.g., (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid) can be hydrolyzed under acidic conditions to yield the target compound . Key steps include:

- Stereochemical control: Chiral resolution via enzymatic methods or asymmetric catalysis to retain the (R)-configuration.

- Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Yield optimization: Reaction monitoring via TLC or HPLC to minimize side products like sulfoxide derivatives.

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

Methodological Answer:

- NMR:

- ¹H NMR: Methylsulfanyl protons (δ 2.1–2.3 ppm) and carboxylic acid protons (δ 10–12 ppm, broad).

- ¹³C NMR: Carboxylic carbon (δ ~175 ppm), methylsulfanyl carbon (δ ~15 ppm).

- IR: Strong absorption at ~2500–3000 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch).

- MS: Molecular ion peak at m/z 163.24 (calculated for C₆H₁₃NO₂S) with fragmentation patterns confirming the thioether group .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC: Reverse-phase C18 column (mobile phase: 0.1% formic acid in water/acetonitrile). Detection at 210–220 nm for carboxylic acids.

- LC-MS/MS: MRM transitions for m/z 163 → 105 (carboxylic acid fragment) and 163 → 61 (methylsulfanyl group). Use isotopically labeled analogs (e.g., ¹³C-methyl derivatives) as internal standards .

- Purity assessment: Combined HPLC and ¹H NMR integration (e.g., 95% purity as per CAS data) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biochemical interactions?

Methodological Answer: The (R)-enantiomer exhibits distinct metabolic activity compared to the (S)-form. For example:

- Enzymatic studies: Incubate both enantiomers with liver microsomes; monitor sulfoxidation rates via LC-MS. The (R)-form shows slower conversion to sulfoxide metabolites due to steric hindrance .

- Receptor binding: Molecular docking simulations (e.g., AutoDock Vina) reveal higher affinity of the (R)-enantiomer for thioesterase enzymes, validated by SPR binding assays .

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations: Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., α-hydrogen acidity for nucleophilic substitution).

- Retrosynthetic AI: Tools like Pistachio or Reaxys prioritize routes with minimal steps (e.g., one-step synthesis from 3-mercaptopentanoic acid and methyl iodide) .

- Reaction feasibility: Compare activation energies for sulfoxidation vs. decarboxylation pathways using Gaussian 09 .

Q. How can conflicting data on the metabolic pathways of this compound be resolved?

Methodological Answer: Contradictions in metabolite identification (e.g., sulfoxide vs. glutathione conjugates) require:

- Isotopic tracing: Administer ¹³C-labeled compound to Brassica napus models; track metabolites via HRMS.

- Knockout studies: Use CRISPR-edited plants lacking glutathione-S-transferase (GST) to confirm conjugation pathways .

- Cross-validation: Compare results across LC-MS, NMR, and enzymatic assays to rule out artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。